2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a cyclohexyl substituent at position 5 of the triazole ring and a sulfanyl-linked acetamide group bound to a 4-ethylphenyl moiety. Its molecular formula is C₁₉H₂₆N₆OS, with a molecular weight of 386.47 g/mol.
Propriétés
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c1-2-13-8-10-15(11-9-13)20-16(24)12-25-18-22-21-17(23(18)19)14-6-4-3-5-7-14/h8-11,14H,2-7,12,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXQQBXPKZEIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of the compound is with a molecular weight of approximately 240.32 g/mol. The structure features a triazole ring, which is known for its biological significance and activity.
Structure
Chemical Structure
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of triazole derivatives, including 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide. The compound exhibited significant antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
Antiviral Activity
In addition to antimicrobial properties, compounds similar to this triazole have shown promising antiviral activity. For instance, derivatives have been tested against viruses such as HIV and influenza.
Case Study: HIV Inhibition
A study demonstrated that triazole derivatives could inhibit HIV replication in vitro with an effective concentration (EC50) significantly lower than that of standard antiviral drugs. The compound's mechanism appears to involve interference with viral entry or replication processes.
Anticancer Activity
Emerging research indicates that triazole compounds may possess anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines.
Table 2: Anticancer Activity Data
The biological activity of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes critical for microbial and viral replication.
- Cell Cycle Disruption : In cancer cells, the compound may disrupt normal cell cycle progression, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells.
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:
Key Structural Differences and Pharmacological Implications
Substituent at Position 5: The cyclohexyl group in the target compound enhances hydrophobicity compared to smaller substituents like pyridinyl (VUAA-1, OLC-12) or furan-2-yl (anti-exudative analogs). This may improve blood-brain barrier penetration or prolong half-life but could reduce solubility . Furan-2-yl analogs demonstrate anti-exudative activity, with 15 of 21 derivatives outperforming diclofenac sodium in rodent models .
N-Aryl Group Variations: The 4-ethylphenyl group (target compound, VUAA-1) balances lipophilicity and steric bulk. 4-Phenoxyphenyl (chlorophenyl analog) introduces an oxygen atom, enhancing electronic effects and possibly metabolic stability .
Molecular Weight and Bioavailability :
- The target compound (386.47 g/mol) falls within the range of orally bioavailable drugs (<500 g/mol).
- VUAA-1 (382.45 g/mol) and OLC-12 (396.48 g/mol) are similarly sized but optimized for insect receptor interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
